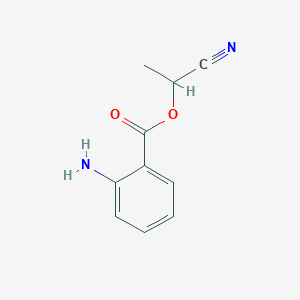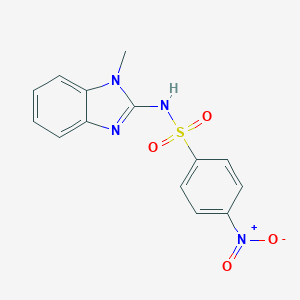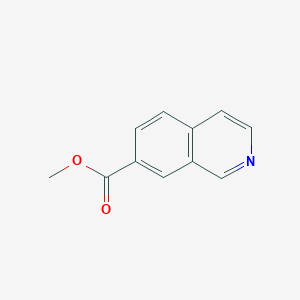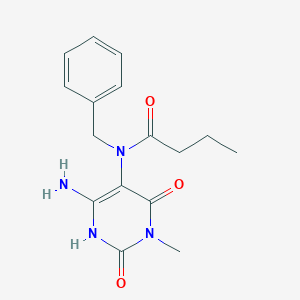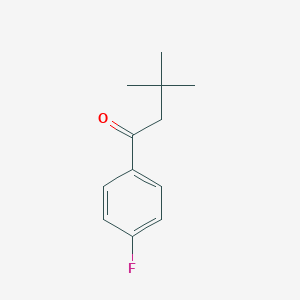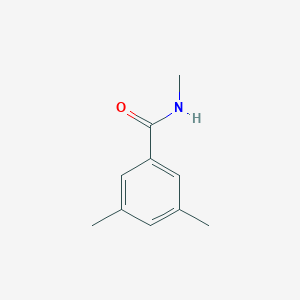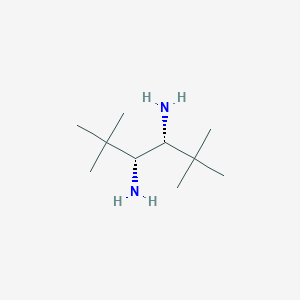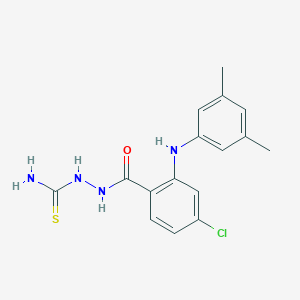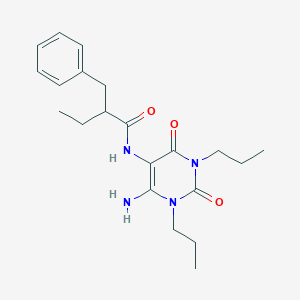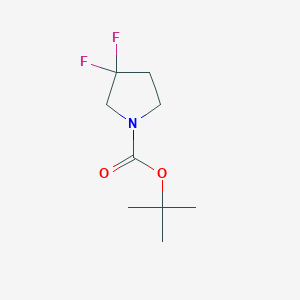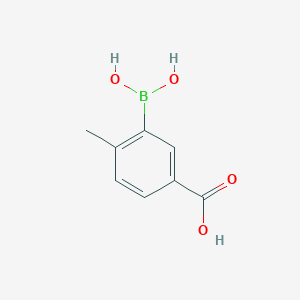
Ácido 3-borono-4-metilbenzoico
Descripción general
Descripción
3-Borono-4-methylbenzoic acid is an organic compound with the molecular formula C8H9BO4. It is a derivative of benzoic acid, where a boronic acid group is attached to the benzene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Aplicaciones Científicas De Investigación
3-Borono-4-methylbenzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 3-Borono-4-methylbenzoic acid is likely to involve interactions at the benzylic position. Benzylic compounds can undergo various reactions, including free radical bromination and nucleophilic substitution . The boron atom in the compound may also play a role in its interactions with biological targets.
Biochemical Pathways
Benzylic compounds are known to participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Its lipophilicity, as indicated by its Log Po/w values, suggests that it has low to moderate lipophilicity .
Result of Action
Based on its structure and the known activities of similar compounds, it may have a variety of potential effects, depending on its specific targets and the context of its use .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Borono-4-methylbenzoic acid. For example, factors such as pH and temperature can affect the compound’s stability and its interactions with biological targets . Additionally, the presence of other compounds can influence its activity, either through direct interactions or by affecting the same targets or pathways .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-Borono-4-methylbenzoic acid are not fully understood due to the limited research available. Boronic acids, in general, are known to interact with various biomolecules. They can form reversible covalent bonds with diols, a functional group present in many biological molecules such as carbohydrates and nucleic acids. This property could potentially allow 3-Borono-4-methylbenzoic acid to interact with a wide range of enzymes and proteins .
Cellular Effects
The specific cellular effects of 3-Borono-4-methylbenzoic acid are currently unknown due to the lack of direct studies on this compound. Boronic acids have been studied for their potential role in cellular processes. For instance, some boronic acids can inhibit serine proteases, enzymes that play a crucial role in many biological processes .
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with diols, which could potentially allow them to interact with various biomolecules and exert effects at the molecular level .
Metabolic Pathways
Boronic acids are known to participate in various chemical reactions, suggesting that they could potentially be involved in a variety of metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-borono-4-methylbenzoic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In an industrial setting, the synthesis of 3-borono-4-methylbenzoic acid can be scaled up using similar methods, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Borono-4-methylbenzoic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic compounds.
Substitution: Substituted benzoic acids.
Comparación Con Compuestos Similares
- 3-Bromo-4-methylbenzoic acid
- 3-Bromo-4-methoxybenzoic acid
- 2-Bromo-3-methylbenzonitrile
- 3-Bromo-4-hydroxybenzoic acid
- 4-Bromo-2-methylbenzoic acid
- 2-Bromo-4-methylbenzoic acid
Comparison: 3-Borono-4-methylbenzoic acid is unique due to its boronic acid group, which allows it to participate in Suzuki-Miyaura coupling reactions. This sets it apart from similar compounds like 3-bromo-4-methylbenzoic acid, which lacks the boronic acid functionality and thus cannot undergo the same types of reactions . The presence of the boronic acid group also imparts different reactivity and applications, making 3-borono-4-methylbenzoic acid a valuable compound in organic synthesis .
Propiedades
IUPAC Name |
3-borono-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGYTHZGLBLPCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597069 | |
| Record name | 3-Borono-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170230-88-3 | |
| Record name | 3-Borono-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170230-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Borono-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170230-88-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)
![2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile](/img/structure/B65326.png)
